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Compound of Interest

Compound Name: 3-Bromo-4-nitroaniline

Cat. No.: B1279795 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3-
bromo-4-nitroaniline, a vital intermediate in the synthesis of dyes, pharmaceuticals, and

agrochemicals.[1] The following sections detail its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols

for data acquisition.

Spectroscopic Data Summary
The empirical formula for 3-bromo-4-nitroaniline is C₆H₅BrN₂O₂ with a molecular weight of

217.02 g/mol .[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic

compounds. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and

carbon framework of 3-bromo-4-nitroaniline.

Table 1: ¹H NMR Spectral Data for 3-Bromo-4-nitroaniline
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Chemical
Shift (δ)
ppm

Multiplicity
Coupling
Constant
(J) Hz

Integration Assignment Solvent

7.26 d 8.6 1H Aromatic H CDCl₃

7.13 d 2.6 1H Aromatic H CDCl₃

6.78 dd 8.6, 2.7 1H Aromatic H CDCl₃

4.00 s - 2H -NH₂ CDCl₃

Source:

Royal Society

of

Chemistry[3]

Table 2: ¹³C NMR Spectral Data for 3-Bromo-4-nitroaniline

Chemical Shift (δ) ppm Assignment Solvent

148.34 C-NH₂ CDCl₃

145.99 C-NO₂ CDCl₃

132.28 Aromatic CH CDCl₃

119.38 Aromatic CH CDCl₃

114.96 Aromatic CH CDCl₃

110.94 C-Br CDCl₃

Source: Royal Society of

Chemistry[3]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum

for 3-bromo-4-nitroaniline would be expected to show characteristic absorption bands for the

amine (-NH₂) and nitro (-NO₂) groups, as well as aromatic C-H and C=C bonds.
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Table 3: Key IR Absorption Bands for 3-Bromo-4-nitroaniline

Wavenumber (cm⁻¹) Functional Group Assignment

3400 - 3200 N-H stretch (amine)

1640 - 1580 N-H bend (amine)

1550 - 1490 Asymmetric NO₂ stretch

1360 - 1300 Symmetric NO₂ stretch

3100 - 3000 Aromatic C-H stretch

1600 - 1450 Aromatic C=C stretch

~750 C-Br stretch

Note: This table represents expected ranges for

the functional groups present. Actual peak

positions can be found on the provided spectra

from various databases.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule

and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Mass Spectrometry Data for 3-Bromo-4-nitroaniline

m/z Value Interpretation

218 Molecular ion peak [M+H]⁺ with ⁸¹Br isotope

216 Molecular ion peak [M+H]⁺ with ⁷⁹Br isotope

170 Fragment ion [M - NO₂]⁺

Source: PubChem[4]

Experimental Protocols
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The following are generalized protocols for the acquisition of spectroscopic data for aromatic

compounds like 3-bromo-4-nitroaniline.

NMR Spectroscopy
Sample Preparation:

Weigh approximately 5-10 mg of the 3-bromo-4-nitroaniline sample.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

Chloroform-d, CDCl₃) in a clean, dry vial.

Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette. Ensure the

solution height is adequate for the instrument being used.

Instrument Setup and Data Acquisition:

Insert the NMR tube into the spectrometer.

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve

homogeneity.

Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A spectral width

of -2 to 12 ppm is typically sufficient.

For the ¹³C NMR spectrum, a proton-decoupled pulse sequence is commonly used with a

spectral width of 0 to 200 ppm. A sufficient number of scans should be acquired to obtain a

good signal-to-noise ratio.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase the resulting spectrum and perform baseline correction.

Calibrate the chemical shift scale using the residual solvent peak as a reference.

Integrate the peaks in the ¹H NMR spectrum and identify the multiplicities.
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IR Spectroscopy (FTIR-ATR)
Sample Preparation:

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Place a small amount of the solid 3-bromo-4-nitroaniline sample directly onto the ATR

crystal.

Instrument Setup and Data Acquisition:

Apply pressure to ensure good contact between the sample and the crystal.

Collect a background spectrum of the empty ATR setup.

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-

to-noise ratio over a range of 4000-400 cm⁻¹.

Data Processing:

The instrument software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Label the significant peaks in the spectrum.

Mass Spectrometry (GC-MS)
Sample Preparation:

Prepare a dilute solution of 3-bromo-4-nitroaniline in a volatile organic solvent (e.g.,

dichloromethane or ethyl acetate).

Instrument Setup and Data Acquisition:

Inject a small volume (typically 1 µL) of the solution into the gas chromatograph (GC) inlet.

The GC will separate the components of the sample, and the eluent will be introduced into

the mass spectrometer.
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The mass spectrometer will ionize the sample (e.g., by electron impact) and separate the

resulting ions based on their mass-to-charge ratio.

Data Analysis:

Identify the molecular ion peak to confirm the molecular weight of the compound.

Analyze the fragmentation pattern to gain further structural information.

Visualized Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.
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Caption: General workflow for spectroscopic analysis of 3-Bromo-4-nitroaniline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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